molecular formula C19H28N2O2 B5816276 1-(1,3-benzodioxol-5-ylmethyl)-4-cycloheptylpiperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-cycloheptylpiperazine

Cat. No.: B5816276
M. Wt: 316.4 g/mol
InChI Key: TWCJHCRWIKYKOB-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-cycloheptylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzodioxole ring fused to a piperazine structure, which is further substituted with a cycloheptyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-cycloheptylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3-benzodioxole and cycloheptylpiperazine.

    Formation of Intermediate: The benzodioxole ring is functionalized to introduce a reactive group, such as a halide or a hydroxyl group, which can undergo further reactions.

    Coupling Reaction: The functionalized benzodioxole is then coupled with cycloheptylpiperazine under suitable reaction conditions, often involving a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylmethyl)-4-cycloheptylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-cycloheptylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: It is used in studies exploring its effects on various biological systems, including its interaction with receptors and enzymes.

    Chemical Research: The compound serves as a building block in the synthesis of more complex molecules, aiding in the development of new chemical entities with potential therapeutic benefits.

    Industrial Applications: It may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-cycloheptylpiperazine involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters and other signaling molecules. Pathways involved in its mechanism of action include signal transduction cascades, enzyme inhibition or activation, and receptor-ligand interactions.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylmethyl)-4-cycloheptylpiperazine can be compared with other similar compounds, such as:

    1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the cycloheptyl group, which may result in different pharmacological properties.

    1-(1,3-Benzodioxol-5-ylmethyl)-4-(halobenzoyl)piperazines: These compounds have halogen substituents on the benzoyl group, affecting their chemical reactivity and biological activity.

    1-(1,3-Benzodioxol-5-ylmethyl)-4-(pyrimidin-2-yl)piperazine: Used in the treatment of Parkinson’s disease, highlighting its therapeutic potential.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-cycloheptylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-2-4-6-17(5-3-1)21-11-9-20(10-12-21)14-16-7-8-18-19(13-16)23-15-22-18/h7-8,13,17H,1-6,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCJHCRWIKYKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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